molecular formula C21H19ClN4O B2498148 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 922688-27-5

2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2498148
CAS No.: 922688-27-5
M. Wt: 378.86
InChI Key: NTNGHXLIIIFREK-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the cyclization of phenylhydrazone with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The pyrrolidine ring can be introduced through the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reaction with thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products

The major products formed from these reactions include pyrrolidin-2-one derivatives, amines, and various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a benzamide moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for drug discovery and development .

Properties

IUPAC Name

2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-9-2-1-8-17(18)21(27)23-16-7-5-6-15(14-16)19-10-11-20(25-24-19)26-12-3-4-13-26/h1-2,5-11,14H,3-4,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNGHXLIIIFREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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